KCNQ2 Potency & Subtype Selectivity
Ebio1 demonstrates an EC50 of 247 nM at KCNQ2 homomeric channels, with a 10-fold selectivity window over KCNQ2/3, KCNQ4, and KCNQ5 . This contrasts with retigabine, which activates KCNQ2-5 with EC50 values ranging from 1.6 to 2.2 μM and exhibits no significant subtype selectivity [1], and with ICA-27243, which has an EC50 of 0.38 μM at KCNQ2/Q3 but is significantly less effective at activating KCNQ4 and KCNQ3/Q5 . The 10-fold selectivity margin of Ebio1 provides a cleaner pharmacological tool for isolating KCNQ2-specific effects in heterologous expression systems and native tissues where multiple KCNQ subunits are co-expressed.
| Evidence Dimension | Potency (EC50) and Subtype Selectivity |
|---|---|
| Target Compound Data | EC50 = 247 nM; 10-fold selective for KCNQ2 over KCNQ2/3, KCNQ4, KCNQ5 |
| Comparator Or Baseline | Retigabine: EC50 ~1.6-2.2 μM (KCNQ2-5, non-selective); ICA-27243: EC50 = 0.38 μM (KCNQ2/Q3) |
| Quantified Difference | Ebio1 is 6.5-9x more potent than retigabine and uniquely KCNQ2-selective; ICA-27243 activates KCNQ2/Q3 heteromers but lacks KCNQ2 homomer selectivity data |
| Conditions | CHO cells expressing recombinant human KCNQ channels; electrophysiology |
Why This Matters
For researchers requiring KCNQ2-specific activation without confounding effects on KCNQ3, KCNQ4, or KCNQ5, Ebio1 provides a selectivity window not available with retigabine or ICA-27243.
- [1] Wickenden AD, Yu W, Zou A, et al. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels. Mol Pharmacol. 2000;58(3):591-600. View Source
